molecular formula C36H46N6O14S4 B13084861 S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt

S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt

Cat. No.: B13084861
M. Wt: 915.1 g/mol
InChI Key: UMKIRVJAFVNACR-XQVUROGGSA-N
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Description

S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt: is a chemical compound that plays a significant role in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is a naturally occurring compound found in all living cells. This compound is known for its involvement in methylation reactions, which are crucial for the regulation of gene expression, protein function, and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves the reaction of S-Adenosyl-L-methionine with 4-methylbenzenesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control and verification of the final product.

Chemical Reactions Analysis

Types of Reactions: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

Chemistry: In chemistry, S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt is used as a methyl donor in various synthetic reactions. It is also employed in the study of methylation mechanisms and the development of new catalytic processes.

Biology: In biological research, this compound is used to investigate the role of methylation in gene expression and protein function. It is also utilized in studies related to cellular metabolism and epigenetics.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on mental health, liver function, and other physiological processes.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, nutraceuticals, and other chemical products. It is valued for its role in enhancing the stability and efficacy of various formulations.

Mechanism of Action

The mechanism of action of S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt involves its role as a methyl donor. It transfers methyl groups to various substrates, including DNA, RNA, proteins, and lipids. This methylation process is essential for regulating gene expression, protein activity, and other cellular functions. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of methyl groups and influencing various biochemical pathways.

Comparison with Similar Compounds

    S-Adenosyl-L-methionine: The parent compound, which is widely studied for its role in methylation reactions.

    S-Adenosyl-L-homocysteine: A related compound that is formed as a byproduct of methylation reactions.

    S-Adenosyl-L-methionine disulfate tosylate: Another derivative of S-Adenosyl-L-methionine with similar properties and applications.

Uniqueness: S-Adenosyl-L-methionine 4-methylbenzenesulfonic acid bis(4-methylbenzenesulfonate) salt is unique due to its specific chemical structure, which enhances its stability and solubility. This makes it particularly useful in various research and industrial applications where these properties are essential.

Properties

Molecular Formula

C36H46N6O14S4

Molecular Weight

915.1 g/mol

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C15H22N6O5S.3C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;3*1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*2-5H,1H3,(H,8,9,10)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1

InChI Key

UMKIRVJAFVNACR-XQVUROGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Origin of Product

United States

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